ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE typically involves the nitration of furan derivatives followed by esterification and amidation reactions. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to oxidative esterification and aldol condensation reactions with ethanol, resulting in the formation of ethyl 5-nitrofuran-2-carboxylate . The final step involves the reaction of this ester with formamide under appropriate conditions to yield ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as gold composite on nickel oxide with potassium carbonate are employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the nitro group under mild conditions.
Major Products Formed
Oxidation: Products include various oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted nitrofuran derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE involves the reduction of the nitro group to reactive intermediates that can interact with various cellular components. These intermediates can cause damage to bacterial DNA, proteins, and cell membranes, leading to cell death . The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETIC ACID: Similar structure but with a carboxylic acid group instead of an ester.
ETHYL 5-NITROFURAN-2-CARBOXYLATE: Lacks the formamido group but shares the nitrofuran and ester functionalities.
Uniqueness
ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE is unique due to the presence of both the nitrofuran and formamido groups, which contribute to its distinct reactivity and biological activity. This combination allows for a broader range of applications and enhanced effectiveness compared to similar compounds.
Properties
Molecular Formula |
C9H10N2O6 |
---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
ethyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H10N2O6/c1-2-16-8(12)5-10-9(13)6-3-4-7(17-6)11(14)15/h3-4H,2,5H2,1H3,(H,10,13) |
InChI Key |
MJNQJNGYXOPEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.